molecular formula C9H10Cl2O2 B14297624 2,4-Dichloro-1-(2-methoxyethoxy)benzene CAS No. 119015-50-8

2,4-Dichloro-1-(2-methoxyethoxy)benzene

Cat. No.: B14297624
CAS No.: 119015-50-8
M. Wt: 221.08 g/mol
InChI Key: UXPXOISEGGABTB-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(2-methoxyethoxy)benzene is a substituted benzene derivative featuring two chlorine atoms at the 2- and 4-positions and a 2-methoxyethoxy group (-OCH2CH2OCH3) at the 1-position. The 2-methoxyethoxy substituent likely enhances solubility in polar solvents compared to nitro- or sulfonyl-containing analogs, which could influence its reactivity and environmental behavior.

Properties

CAS No.

119015-50-8

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

2,4-dichloro-1-(2-methoxyethoxy)benzene

InChI

InChI=1S/C9H10Cl2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3

InChI Key

UXPXOISEGGABTB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-(2-methoxyethoxy)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorine gas and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.

    Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding simpler benzene derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions can yield compounds like 2,4-dihydroxy-1-(2-methoxyethoxy)benzene.
  • Oxidation can produce 2,4-dichloro-1-(2-methoxyethoxy)benzoic acid.
  • Reduction can result in 1-(2-methoxyethoxy)benzene.

Scientific Research Applications

2,4-Dichloro-1-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The chlorine atoms and the methoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2,4-dichloro-1-(2-methoxyethoxy)benzene, differing primarily in substituent groups (Table 1):

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Substituent(s) Molecular Formula Key Applications/Properties References
This compound -OCH2CH2OCH3 at 1-position C9H10Cl2O2 Potential agrochemical intermediate -
Nitrofen -O-C6H4-NO2 at 1-position C12H7Cl2NO3 Herbicide (banned: carcinogenic)
Chlomethoxyfen (X-52) -O-C6H3(OCH3)-NO2 at 1-position C13H9Cl2NO4 Herbicide, lower TCDD impurities
2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene -CH2SO2CH3 at 1-position C8H8Cl2O2S High melting point (data limited)
2,4-Dichloro-1-(2-chloroethenyl)benzene -CH=CHCl at 1-position C8H5Cl3 DDT degradation product
Key Observations:

Substituent Impact on Reactivity: Nitrofen and chlomethoxyfen contain nitro groups (-NO2), which confer electrophilic character, making them reactive in nucleophilic substitution reactions. This property is critical in their herbicidal activity .

Solubility and Bioavailability :

  • Methoxyethoxy and methoxy groups enhance solubility in organic solvents and water compared to sulfonyl or nitro substituents. For example, methylsulfonyl-containing analogs (e.g., C8H8Cl2O2S) exhibit higher melting points, suggesting lower solubility .

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